2-(4-Bromophenyl)quinoline-4-carbonyl chloride
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Overview
Description
2-(4-Bromophenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C₁₆H₉BrClNO and a molecular weight of 346.61 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It features a quinoline ring system, which is a common scaffold in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-bromophenyl)quinoline with thionyl chloride (SOCl₂) under reflux conditions . This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of the target compound.
Industrial Production Methods
The use of efficient catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Thioesters: Formed by reacting with thiols.
Scientific Research Applications
2-(4-Bromophenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Proteomics Research: Utilized as a reagent for studying protein interactions and modifications.
Medicinal Chemistry: Serves as a building block for synthesizing potential therapeutic agents.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)quinoline-4-carbonyl chloride
- 2-(4-Fluorophenyl)quinoline-4-carbonyl chloride
- 2-(4-Methylphenyl)quinoline-4-carbonyl chloride
Uniqueness
2-(4-Bromophenyl)quinoline-4-carbonyl chloride is unique due to the presence of the bromine atom, which can participate in specific coupling reactions such as Suzuki-Miyaura coupling.
Properties
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXRIHNRLIKTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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